
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne is an organic compound characterized by its unique structure, which includes a conjugated diene and an alkyne
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-6,10-Dimethyl-5,9-undecadien-1-yne typically involves the use of alkyne and diene precursors. One common method is the cross-coupling reaction, where an alkyne is coupled with a diene under the influence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control of reaction parameters, leading to efficient production.
化学反応の分析
Types of Reactions
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the alkyne and diene groups can lead to the formation of saturated hydrocarbons.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are introduced at specific positions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are employed for hydrogenation.
Substitution: Nucleophiles such as organolithium reagents or Grignard reagents are commonly used.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (5E)-6,10-Dimethyl-5,9-undecadien-1-yne involves its interaction with molecular targets through its reactive alkyne and diene groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and processes.
類似化合物との比較
Similar Compounds
(5E)-6,10-Dimethyl-5,9-undecadien-1-ol: Similar structure but with an alcohol group instead of an alkyne.
(5E)-6,10-Dimethyl-5,9-undecadien-1-ene: Similar structure but with an alkene group instead of an alkyne.
Uniqueness
(5E)-6,10-Dimethyl-5,9-undecadien-1-yne is unique due to its conjugated diene and alkyne groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry.
特性
分子式 |
C13H20 |
|---|---|
分子量 |
176.30 g/mol |
IUPAC名 |
(5E)-6,10-dimethylundeca-5,9-dien-1-yne |
InChI |
InChI=1S/C13H20/c1-5-6-7-10-13(4)11-8-9-12(2)3/h1,9-10H,6-8,11H2,2-4H3/b13-10+ |
InChIキー |
GNOQEXWKRHKDKA-JLHYYAGUSA-N |
異性体SMILES |
CC(=CCC/C(=C/CCC#C)/C)C |
正規SMILES |
CC(=CCCC(=CCCC#C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


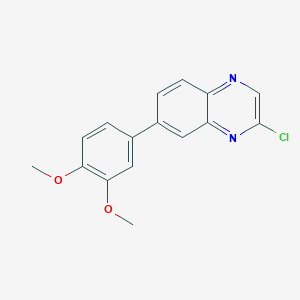
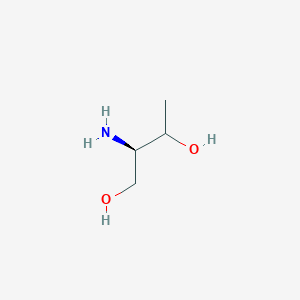
![5-[(Difluoromethyl)sulphonyl]-2-fluoroaniline](/img/structure/B12833947.png)
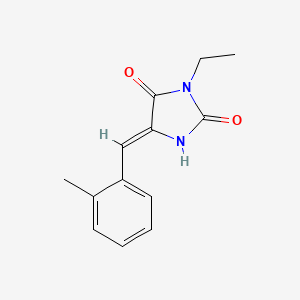
![2-(tert-Butyl) 4-ethyl 5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B12833968.png)
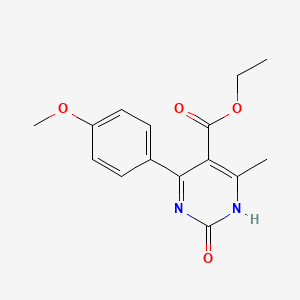
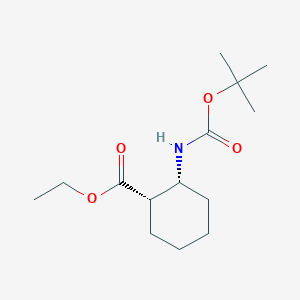

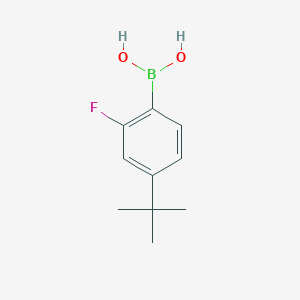

![tert-Butyl 3-(benzo[d]oxazol-2-ylcarbamoyl)piperidine-1-carboxylate](/img/structure/B12834004.png)
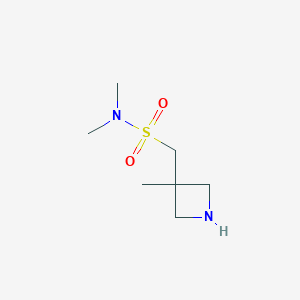

![4-[(2-Hydroxyethyl)amino]-2-(trifluoromethyl)quinoline](/img/structure/B12834019.png)
